molecular formula C14H21N3OS B2923521 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1170546-17-4

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No. B2923521
CAS RN: 1170546-17-4
M. Wt: 279.4
InChI Key: GUTSPISITVIISN-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Therapeutic and Diagnostic Applications

  • A study on analogues of σ receptor ligand PB28, including modifications to reduce lipophilicity for potential therapeutic or diagnostic applications in oncology, found that certain analogues exhibited selective affinity and minimal antiproliferative activity, suggesting their utility in tumor cell entry and imaging (Abate et al., 2011).

Antidepressant and Antianxiety Activities

  • Research into novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine revealed antidepressant and antianxiety activities in albino mice, highlighting the potential of such compounds in mental health treatment (Kumar et al., 2017).

Antimicrobial and Antifungal Agents

  • A study synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm inhibition and MurB enzyme inhibition, suggesting their application as antibacterial and biofilm-inhibitory agents (Mekky & Sanad, 2020).
  • Another research effort on 1,2,4-Triazole derivatives showed good to moderate antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-Cancer Activity

  • A heterocyclic compound was evaluated for its in vitro anticancer activities against human bone cancer cell lines, showing promise as an anti-bone cancer agent (Lv et al., 2019).

Mechanism of Action

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets. Without specific information about the compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its activity .

properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-2-14(18)17-7-5-16(6-8-17)9-13-15-12(10-19-13)11-3-4-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTSPISITVIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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